

An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4,6-Dimethyl-2-benzopyrone

CAS No.: 14002-89-2

Cat. No.: B076538

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To: Researchers, Scientists, and Drug Development Professionals

Subject: Discovery, Characterization, and Synthesis of **4,6-Dimethyl-2-benzopyrone** (4,6-dimethylcoumarin)

Executive Summary

This technical guide provides a comprehensive overview of **4,6-Dimethyl-2-benzopyrone**, a derivative of the coumarin (2H-1-benzopyran-2-one) scaffold. While the parent coumarin molecule is a widely distributed natural product with a rich history, specific information regarding the natural occurrence of **4,6-Dimethyl-2-benzopyrone** is scarce in current scientific literature. This document focuses on the compound's synthetic discovery, its physicochemical and structural characterization, and detailed experimental protocols for its synthesis. The potential for biological activity is discussed in the context of the broader coumarin class, highlighting opportunities for future research. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Introduction to the Benzopyrone Scaffold

Benzopyrones, particularly coumarins, are a significant class of oxygen-containing heterocyclic compounds.[1] The fusion of a benzene ring to an α -pyrone ring forms the characteristic coumarin structure.[1] First isolated in 1820 from the tonka bean (*Dipteryx odorata*), the parent compound, coumarin, is a secondary metabolite found in numerous plants, fungi, and bacteria.[2] Coumarin and its derivatives exhibit a vast array of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, making the scaffold a privileged structure in medicinal chemistry and drug discovery.[3][4]

Discovery and Characterization of 4,6-Dimethyl-2-benzopyrone

While the natural discovery of the parent coumarin is well-documented, the history of **4,6-Dimethyl-2-benzopyrone** (also known as 4,6-dimethylcoumarin; CAS RN: 14002-89-2) is rooted in its chemical synthesis and characterization. A key report by Wang et al. in 2007 detailed the synthesis and provided a definitive structural elucidation via single-crystal X-ray diffraction.[5]

Physicochemical Properties

Basic physicochemical information for **4,6-Dimethyl-2-benzopyrone** is provided below.

Property	Value	Reference
CAS Number	14002-89-2	[6]
Molecular Formula	C ₁₁ H ₁₀ O ₂	[7]
Molecular Weight	174.19 g/mol	[7]
Melting Point	152 °C	[6]
Appearance	Colorless crystals or white powder	[1]

Structural Characterization

The definitive three-dimensional structure of **4,6-Dimethyl-2-benzopyrone** was determined by single-crystal X-ray crystallography. The analysis revealed a planar molecule, a common

feature for the coumarin ring system.[5] The key crystallographic data are summarized in the table below.

Parameter	Value	Reference
Crystal System	Monoclinic	[7]
Space Group	P2 ₁ /c	[7]
a (Å)	7.056 (4)	[7]
b (Å)	8.854 (4)	[7]
c (Å)	13.976 (6)	[7]
β (°)	104.80 (2)	[7]
Volume (Å ³)	844.2 (7)	[7]
Z	4	[7]
Calculated Density (Mg m ⁻³)	1.371	[7]

Spectroscopic Data

Detailed experimental spectroscopic data for **4,6-Dimethyl-2-benzopyrone** are not widely available in public spectral databases. However, based on the known structure and typical values for coumarin derivatives, the following characteristic signals can be predicted.

Spectroscopy	Expected Chemical Shifts / Bands
¹ H NMR	Signals for two methyl groups (singlets, ~2.3-2.5 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), and a vinylic proton (singlet, ~6.2-6.4 ppm).
¹³ C NMR	Signals for methyl carbons (~18-22 ppm), aromatic and vinylic carbons (110-155 ppm), and a lactone carbonyl carbon (~160 ppm).[8][9]
IR (KBr, cm ⁻¹)	Strong C=O stretching band for the lactone (~1700-1730 cm ⁻¹), C=C stretching bands (~1600 cm ⁻¹), and C-O stretching bands.
Mass Spectrometry	A molecular ion peak [M] ⁺ at m/z 174, with characteristic fragmentation involving the loss of CO (m/z 146).[10]

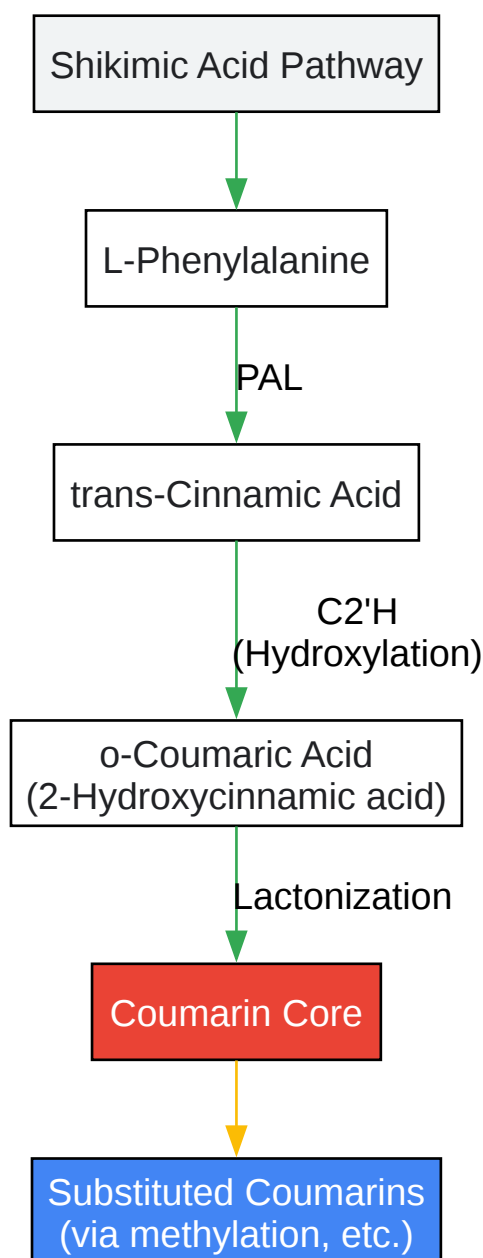
Natural Sources and Biosynthesis

Natural Occurrence

Extensive literature searches did not identify any specific plant, fungus, or microorganism that naturally produces **4,6-Dimethyl-2-benzopyrone**. The parent coumarin scaffold is widespread, found in families such as Rutaceae, Fabaceae, and Asteraceae.[11] However, the specific methylation pattern of the title compound has not been reported from a natural source.

General Coumarin Biosynthesis

Naturally occurring coumarins are derived from the shikimate pathway. The general biosynthetic route is outlined in the diagram below. This pathway illustrates the formation of the core coumarin structure from phenylalanine, which undergoes hydroxylation and cyclization. Further enzymatic modifications, such as methylation, would be required to produce derivatives like **4,6-Dimethyl-2-benzopyrone**.



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General Biosynthetic Pathway of Coumarins.

Experimental Protocols: Synthesis

The most common and direct method for synthesizing 4-substituted coumarins is the Pechmann condensation, discovered by Hans von Pechmann.[12] This reaction involves the acid-catalyzed condensation of a phenol with a β -ketoester.[12] For **4,6-Dimethyl-2-benzopyrone**, the logical precursors are 3,5-dimethylphenol and ethyl acetoacetate.

Pechmann Condensation Protocol

Reaction: Condensation of 3,5-dimethylphenol with ethyl acetoacetate.

Materials:

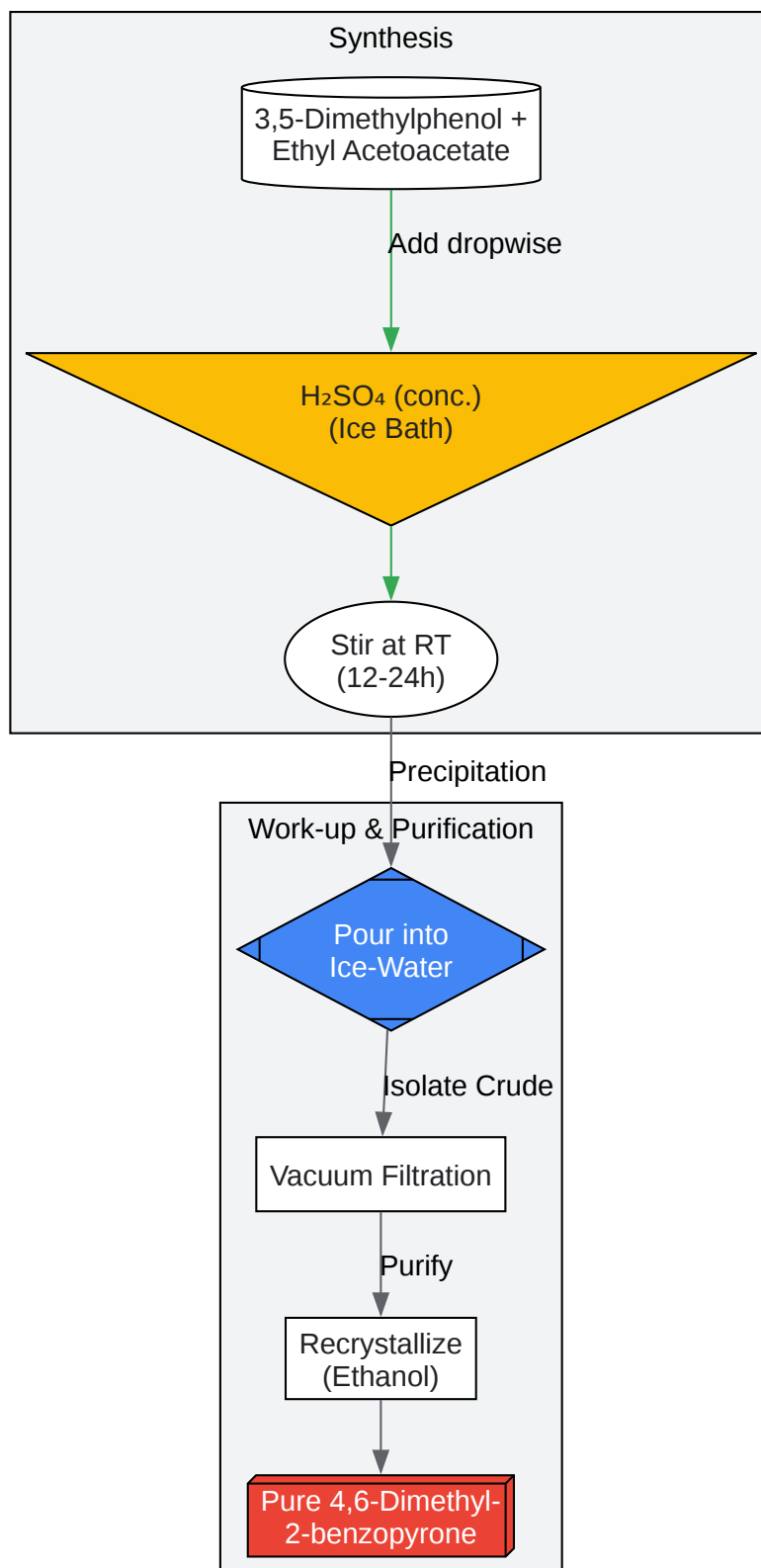
- 3,5-Dimethylphenol
- Ethyl acetoacetate
- Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., Amberlyst-15)[13]
- Ethanol
- Ice-cold water

Procedure:

- **Mixing Reactants:** In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
- **Catalyst Addition:** Cool the mixture in an ice bath. Slowly and with stirring, add concentrated sulfuric acid (e.g., 5 mL per 10 mmol of phenol) dropwise, ensuring the temperature remains low.
- **Reaction:** Allow the mixture to stir at room temperature for 12-24 hours. The mixture will typically become viscous and may change color.
- **Work-up:** Pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring. A precipitate of the crude product will form.
- **Isolation:** Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst.
- **Purification:** Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure **4,6-Dimethyl-2-benzopyrone** as a crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of **4,6-Dimethyl-2-benzopyrone** via the Pechmann condensation.



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Workflow for Pechmann Condensation Synthesis.

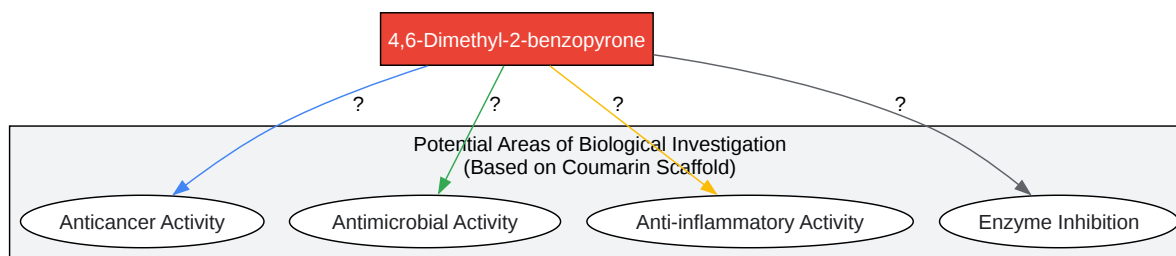
Biological Activity and Signaling Pathways

While no specific biological studies on **4,6-Dimethyl-2-benzopyrone** were identified, the coumarin scaffold is known to interact with a multitude of biological targets. These activities are highly dependent on the substitution pattern on the benzopyrone ring.

General Activities of the Coumarin Class:

- **Anticancer:** Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, or targeting specific enzymes like carbonic anhydrases.[4]
- **Antimicrobial:** The scaffold is present in compounds that show activity against bacteria and fungi.
- **Anti-inflammatory:** Coumarins can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.
- **Enzyme Inhibition:** They are known to inhibit various enzymes, including monoamine oxidases (MAOs), acetylcholinesterase (AChE), and HIV proteases.[3]

The biological profile of **4,6-Dimethyl-2-benzopyrone** remains to be elucidated. Its structural features suggest it is a viable candidate for screening in various biological assays to explore potential therapeutic applications. The diagram below illustrates the relationship between the core scaffold and its known classes of biological activity, representing potential areas of investigation for this specific derivative.



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Potential Biological Activities for Investigation.

Conclusion

4,6-Dimethyl-2-benzopyrone is a synthetically accessible derivative of the pharmacologically important coumarin family. While its presence in nature has not been confirmed, its chemical synthesis is straightforward via established methods like the Pechmann condensation. Definitive structural data from X-ray crystallography provides a solid foundation for its characterization. The lack of specific biological data for this compound presents a clear opportunity for future research. Screening **4,6-Dimethyl-2-benzopyrone** in anticancer, antimicrobial, and enzyme inhibition assays could unveil novel therapeutic properties and expand the utility of the versatile benzopyrone scaffold.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4,6-Dimethyl-2-benzopyrone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076538/docs#an-in-depth-technical-guide-to-4-6-dimethyl-2-benzopyrone\]](https://www.benchchem.com/product/b076538/docs#an-in-depth-technical-guide-to-4-6-dimethyl-2-benzopyrone)

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